![molecular formula C15H10ClF3O2 B2768449 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone CAS No. 945408-99-1](/img/structure/B2768449.png)
2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone
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Overview
Description
The compound “2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone” is an organic compound. It contains a ketone functional group, which is characterized by a carbon atom double-bonded to an oxygen atom. It also contains two phenyl groups, which are aromatic rings of six carbon atoms, substituted with a chlorine atom and a trifluoromethoxy group respectively .
Molecular Structure Analysis
The molecular structure of this compound would consist of two phenyl rings connected by a two-carbon chain with a ketone functional group. The 4-chlorophenyl and 4-trifluoromethoxyphenyl groups would likely cause the molecule to be polar, and the presence of the aromatic rings would contribute to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis
As a ketone, this compound could undergo a variety of reactions. These could include nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon of the carbonyl group. It could also undergo reduction reactions to form an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a polar molecule, it would likely have a higher boiling point than nonpolar molecules of similar size. The presence of the aromatic rings could contribute to its stability .Scientific Research Applications
- Synthetic Intermediate : 4-(Trifluoromethoxy)acetophenone serves as a key intermediate in the synthesis of pharmaceutical compounds. Researchers use it to create more complex molecules with potential therapeutic effects .
- Diphenylthioether Synthesis : It plays a role in the preparation of diphenylthioethers, which are essential in drug discovery and development .
- PDE10A Inhibitors : Scientists utilize this compound for the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which act as orally active phosphodiesterase 10A inhibitors. These inhibitors have potential applications in neurological disorders .
- Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists : 4-(Trifluoromethoxy)acetophenone contributes to the synthesis of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes, which function as TRPM8 antagonists. TRPM8 is involved in pain perception and thermoregulation .
- Visible-Light-Promoted S-Trifluoromethylation : Researchers have explored its use as a trifluoromethyl radical precursor. Under visible light irradiation, arylthiolate anions form electron donor–acceptor complexes with trifluoromethyl phenyl sulfone, enabling S-trifluoromethylation of thiophenols without the need for a photoredox catalyst .
- Trifluoromethoxy Group : The trifluoromethoxy moiety (OCF3) in this compound imparts unique properties, such as enhanced lipophilicity and metabolic stability. Researchers study these effects in materials science and drug design .
- Pesticide Research : Although not as common as other applications, the trifluoromethoxy group has been investigated for its potential in designing novel agrochemicals and pesticides .
- Fluorine-Containing Intermediates : Researchers use 4-(Trifluoromethoxy)acetophenone as a building block to introduce fluorine atoms into organic molecules. Fluorinated compounds often exhibit altered properties and enhanced bioactivity .
Pharmaceutical Research and Drug Development
Organic Synthesis and Medicinal Chemistry
Photoredox Catalysis and S-Trifluoromethylation
Materials Science and Functional Groups
Agrochemicals and Crop Protection
Fluorinated Building Blocks
Mechanism of Action
Without specific context, it’s difficult to determine the mechanism of action for this compound. If it were a drug, the mechanism of action would depend on the biological target of the drug. If it were a reagent in a chemical reaction, the mechanism would depend on the specific reaction conditions and other reactants .
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, research could focus on drug development and clinical trials. If it’s a useful reagent in chemical reactions, research could focus on developing new reactions or improving existing ones .
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-12-5-1-10(2-6-12)9-14(20)11-3-7-13(8-4-11)21-15(17,18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXBXZFVWDZYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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